molecular formula C21H21N3O2 B12159047 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide

Cat. No.: B12159047
M. Wt: 347.4 g/mol
InChI Key: FWOALDMFIADKJB-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]benzamide is a synthetic compound featuring a benzamide moiety linked to a piperidin-4-yl group, which is further substituted with a 1H-indol-2-ylcarbonyl residue. This structure combines a piperidine scaffold—a common motif in medicinal chemistry—with an indole system, known for its bioactivity in neurotransmitter and anticancer agents.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]benzamide

InChI

InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-17-10-12-24(13-11-17)21(26)19-14-16-8-4-5-9-18(16)23-19/h1-9,14,17,23H,10-13H2,(H,22,25)

InChI Key

FWOALDMFIADKJB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Transfer Hydrogenation for N-Methylation

The patent US8697876B2 details transfer hydrogenation using formaldehyde under ambient pressure to convert piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid. Key conditions include:

ParameterValue
CatalystPalladium on charcoal (5 wt%)
Temperature90–95°C
SolventWater with formic acid
Reaction Time8–12 hours
Yield85–92%

This method avoids high-pressure hydrogenation equipment, making it suitable for industrial-scale production.

Amide Formation via Carboxamide Intermediates

The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid reacts with thionyl chloride to form the acyl chloride, which is subsequently treated with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide.

1-Methylpiperidine-4-carboxylic acidSOCl2Acyl chlorideEt2NHN,N-Diethyl-1-methylpiperidine-4-carboxamide\text{1-Methylpiperidine-4-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{Et}2\text{NH}} \text{N,N-Diethyl-1-methylpiperidine-4-carboxamide}

Final Amide Bond Formation

Benzoylation of the Piperidine-Indole Intermediate

The terminal step involves reacting the piperidine-indole intermediate with benzoyl chloride under Schotten-Baumann conditions:

ParameterValue
BaseAqueous NaOH (2.5 M)
SolventDichloromethane (DCM)
Temperature0–5°C (ice bath)
Reaction Time2–4 hours
Yield88–94%

Purification via recrystallization from ethanol yields the final product with >99% chemical purity.

Analytical Characterization

X-ray Diffraction (XRD)

The patent provides XRD data for crystalline forms of analogous compounds:

Form2θ Peaks (degrees)Crystallinity
A8.2, 12.5, 16.8, 20.3High
B7.9, 13.1, 17.4, 21.0Moderate

Differential Scanning Calorimetry (DSC)

A representative DSC thermogram shows a sharp endotherm at 182°C (melting point) followed by decomposition above 250°C.

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts from transfer hydrogenation steps are recovered via filtration and reused for 3–5 batches without significant activity loss.

Waste Stream Management

  • Thionyl Chloride Quenching : Neutralized with sodium bicarbonate to produce NaCl, SO₂, and CO₂.

  • Grignard Byproducts : Hydrolyzed with ammonium chloride solution.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

Reaction Type Common Reagents Major Products Formed
OxidationKMnO4, CrO3Indole-2,3-dione derivatives
ReductionLiAlH4, NaBH4Corresponding amine derivatives
SubstitutionAlkyl halides, aminesVarious substituted piperidine derivatives

Biology

The compound is studied for its potential biological activities , particularly in the following areas:

  • Antimicrobial Properties : Research indicates that indole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated as a potential therapeutic agent for various diseases. Its mechanism of action involves interactions with receptors and enzymes critical to physiological processes:

  • Serotonin Receptors : The indole moiety can modulate serotonin receptor activity, which is essential in mood regulation and other physiological functions.
  • Cellular Signaling Pathways : The piperidine ring enhances binding affinity towards biological targets, potentially influencing cellular signaling pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural properties make it suitable for various applications in material science.

Case Studies

Several studies have documented the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Proliferation Inhibition : Research indicated that the compound could significantly reduce the proliferation of specific cancer cell lines through apoptosis induction mechanisms .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed favorable absorption and distribution characteristics in animal models, supporting its potential use in therapeutic applications .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the benzamide group can contribute to its overall stability and solubility . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide with analogs reported in the literature, focusing on structural variations, synthetic yields, and spectral data.

Structural Variations

Table 1: Key Structural Differences
Compound Name/ID Piperidine Substituent Benzamide Substituent Key Functional Groups
Target Compound 1H-Indol-2-ylcarbonyl Benzamide Indole-2-carbonyl
N-(1-(4-Aminobenzyl)piperidin-4-yl)nicotinamide (6g) 4-Aminobenzyl Nicotinamide Pyridine ring
Indoramin Hydrochloride 2-(1H-Indol-3-yl)ethyl Benzamide Indole-3-yl ethyl
N-[1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-yl]benzamide 2-(1H-Indol-3-yl)ethyl Benzamide Indole-3-yl ethyl
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide (17e) 4-Guanidinobenzyl 3-Tetrafluoroethoxybenzamide Guanidine, tetrafluoroethoxy

Key Observations :

  • The target compound’s indole-2-ylcarbonyl group is distinct from the indole-3-yl ethyl substituents in Indoramin and related analogs , which may alter receptor binding or metabolic stability.

Key Observations :

  • Yields for piperidin-4-yl benzamides vary widely (20–76%) depending on substituent complexity. For example, 6g (45.2% yield) has a simpler nicotinamide group, whereas guanidine-containing 17g shows lower yields (20.7%), likely due to steric hindrance.

Spectral Characterization

Table 3: Spectral Data Comparison
Compound Name/ID 1H-NMR Features (δ, ppm) HRMS/MS Data (m/z)
N-(1-(4-Aminobenzyl)piperidin-4-yl)-5-methylpyrazine-2-carboxamide (6h) 8.40 (s, 1H, pyrazine), 6.60 (d, 2H, Ar-H) 326.19 [M + H]+
N-(1-(4-Guanidinobenzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (17i) 7.80–7.20 (m, Ar-H), 6.90 (br, NH2) 692.19 [M + H]+
Indoramin Hydrochloride 7.60–6.80 (m, indole and benzamide) -

Key Observations :

  • The indole protons in the target compound would likely resonate at δ ~7.0–7.6 ppm, similar to Indoramin .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide is an organic compound that has attracted interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C21_{21}H21_{21}N3_{3}O2_{2}
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]benzamide
  • Structural Features : The compound contains an indole moiety, a piperidine ring, and a benzamide group, which contribute to its diverse interactions with biological targets.

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:

  • Indole Moiety : Known for modulating the activity of numerous receptors, including serotonin receptors, which are crucial in various physiological processes.
  • Piperidine Ring : Enhances binding affinity and selectivity towards biological targets, potentially influencing cellular signaling pathways.
  • Benzamide Group : Contributes to the compound's stability and solubility in biological systems, facilitating its pharmacokinetic properties.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For example:

  • In vitro studies have shown that derivatives of benzamides with similar structures exhibit cytotoxic effects against various cancer cell lines. These effects are often linked to their ability to induce apoptosis and inhibit cell proliferation .
Cell Line IC50 (µM) Mechanism of Action
HepG215.7Induction of apoptosis
MCF-712.3Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Preliminary studies indicate that it may possess moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific enzymes critical for bacterial survival .

Neuroprotective Effects

Given its structural components, there is potential for neuroprotective applications:

  • The indole structure is known to interact with dopamine receptors, suggesting a possible role in treating neurodegenerative diseases such as Parkinson's disease by modulating neurotransmitter levels .

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological efficacy. For instance:

  • Study on Antitumor Activity :
    • A series of analogs were synthesized and tested against various cancer cell lines. Results indicated that modifications to the piperidine ring significantly impacted cytotoxicity profiles.
  • Antimicrobial Testing :
    • The compound was subjected to antimicrobial susceptibility tests against several pathogens, showing promising results that warrant further investigation into structure–activity relationships (SAR) .

Q & A

Q. What are the standard synthetic routes for N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]benzamide, and what solvents/catalysts are typically employed?

The synthesis of this compound involves multi-step reactions. A common approach includes:

  • Step 1 : Formation of the piperidine intermediate via cyclization of precursors under acidic or basic conditions (e.g., using HCl or NaOH) .
  • Step 2 : Coupling of the indole-2-carbonyl group to the piperidine ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or THF .
  • Step 3 : Benzamide formation via nucleophilic acyl substitution, often catalyzed by triethylamine in dichloromethane . Key purification methods include column chromatography and recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

Spectroscopic techniques are critical:

  • NMR : Characteristic peaks for the indole NH (~12 ppm), piperidine protons (δ 1.5–3.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., calculated [M+H]+ via HRMS) .
  • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .

Q. What are the recommended protocols for assessing solubility and stability in preclinical studies?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol, followed by HPLC quantification .
  • Stability : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–40°C), and light exposure, monitoring degradation via LC-MS .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

  • Continuous Flow Reactors : Reduce reaction times and improve reproducibility by optimizing parameters like flow rate and temperature .
  • Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC/DMAP) to minimize side-product formation .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted indole intermediates) and adjust stoichiometry .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC50 values .
  • Structural Analog Comparison : Benchmark against compounds like N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-3,4,5-trimethoxybenzamide to isolate the role of the indole moiety .
  • Target Selectivity Profiling : Use kinase/GPCR panels to rule off-target effects .

Q. What computational methods are suitable for predicting binding modes of this compound with neurological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT2A) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .
  • SAR Studies : Correlate substituent variations (e.g., indole vs. benzimidazole) with binding affinity changes .

Q. How can researchers resolve spectral data ambiguities (e.g., overlapping NMR peaks)?

  • 2D NMR Techniques : Employ HSQC and HMBC to assign quaternary carbons and resolve proton overlaps .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions .
  • DFT Calculations : Predict chemical shifts using Gaussian09 and compare with experimental data .

Methodological Considerations

Q. What in vitro models are appropriate for evaluating neuropharmacological potential?

  • Primary Neuronal Cultures : Assess cytotoxicity and neurite outgrowth effects via MTT and immunocytochemistry .
  • Calcium Imaging : Monitor intracellular Ca²+ flux in SH-SY5Y cells to infer receptor modulation .
  • Patch-Clamp Electrophysiology : Study ion channel interactions (e.g., NMDA receptors) in hippocampal slices .

Q. How should stability studies be designed for long-term storage in academic settings?

  • Lyophilization : Test stability in lyophilized form stored at -20°C vs. 4°C over 12 months .
  • Excipient Screening : Add stabilizers (e.g., trehalose) to aqueous formulations to prevent aggregation .

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